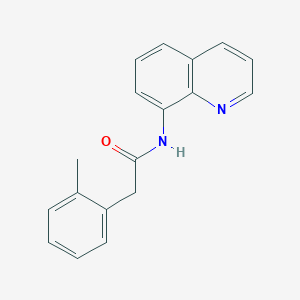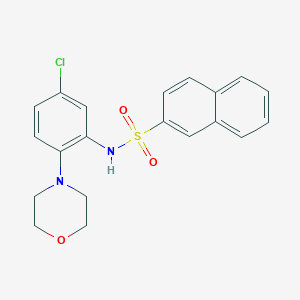
2-(2-methylphenyl)-N-(8-quinolinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenyl)-N-(8-quinolinyl)acetamide is an organic compound that features a quinoline ring and a substituted acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-N-(8-quinolinyl)acetamide typically involves the reaction of 2-methylphenylacetic acid with quinoline-8-amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)-N-(8-quinolinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
2-(2-methylphenyl)-N-(8-quinolinyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-N-(8-quinolinyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline: Shares the quinoline ring but lacks the acetamide group.
N-(quinolin-8-yl)acetamide: Similar structure but without the 2-methylphenyl substitution.
Uniqueness
2-(2-methylphenyl)-N-(8-quinolinyl)acetamide is unique due to the presence of both the 2-methylphenyl and quinoline moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the individual components alone.
Properties
CAS No. |
930987-28-3 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3g/mol |
IUPAC Name |
2-(2-methylphenyl)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C18H16N2O/c1-13-6-2-3-7-15(13)12-17(21)20-16-10-4-8-14-9-5-11-19-18(14)16/h2-11H,12H2,1H3,(H,20,21) |
InChI Key |
LDWOFPZLCLCFFL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-3-methoxybenzamide](/img/structure/B351029.png)
![N-{3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}benzenesulfonamide](/img/structure/B351036.png)
![1-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide](/img/structure/B351048.png)
![3-chloro-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B351062.png)
![5-(4-chlorophenyl)-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]furan-2-carboxamide](/img/structure/B351063.png)
![5-(3-chloro-4-fluorophenyl)-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]furan-2-carboxamide](/img/structure/B351064.png)
![5-(3,4-dichlorophenyl)-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]furan-2-carboxamide](/img/structure/B351065.png)
![methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B351068.png)

![N-(3-chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B351144.png)
![N-(3-chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B351145.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]-2-(phenylsulfanyl)acetamide](/img/structure/B351147.png)
![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B351179.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B351180.png)
